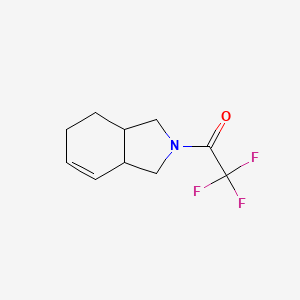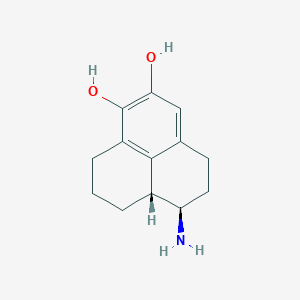
(9R,9aR)-9-Amino-2,3,7,8,9,9a-hexahydro-1H-phenalene-4,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Phenalene-4,5-diol,9-amino-2,3,7,8,9,9a-hexahydro-,cis-(9ci) is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Phenalene-4,5-diol,9-amino-2,3,7,8,9,9a-hexahydro-,cis-(9ci) typically involves multi-step organic reactions. The process begins with the preparation of the phenalene core, followed by the introduction of hydroxyl and amino groups at specific positions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products suitable for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Phenalene-4,5-diol,9-amino-2,3,7,8,9,9a-hexahydro-,cis-(9ci) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield phenalene-4,5-dione, while reduction with lithium aluminum hydride can produce 9-amino-2,3,7,8,9,9a-hexahydro-1H-phenalene-4,5-diol.
Wissenschaftliche Forschungsanwendungen
1H-Phenalene-4,5-diol,9-amino-2,3,7,8,9,9a-hexahydro-,cis-(9ci) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Phenalene-4,5-diol,9-amino-2,3,7,8,9,9a-hexahydro-,cis-(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
- 1H-Phenalene-4,5-diol,9-amino-2,3,7,8,9,9a-hexahydro-,trans-(9ci)
- 1H-Phenalene-4,5-diol,9-amino-2,3,7,8,9,9a-hexahydro-,cis-(8ci)
Uniqueness: 1H-Phenalene-4,5-diol,9-amino-2,3,7,8,9,9a-hexahydro-,cis-(9ci) is unique due to its specific stereochemistry and the presence of both hydroxyl and amino groups
Eigenschaften
CAS-Nummer |
772292-33-8 |
|---|---|
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
(6R,6aR)-6-amino-5,6,6a,7,8,9-hexahydro-4H-phenalene-1,2-diol |
InChI |
InChI=1S/C13H17NO2/c14-10-5-4-7-6-11(15)13(16)9-3-1-2-8(10)12(7)9/h6,8,10,15-16H,1-5,14H2/t8-,10+/m0/s1 |
InChI-Schlüssel |
HIBLEXFOYWGUER-WCBMZHEXSA-N |
Isomerische SMILES |
C1C[C@H]2[C@@H](CCC3=CC(=C(C(=C23)C1)O)O)N |
Kanonische SMILES |
C1CC2C(CCC3=CC(=C(C(=C23)C1)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


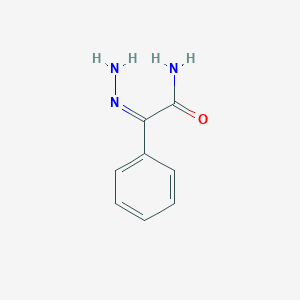
![6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine](/img/structure/B13799788.png)
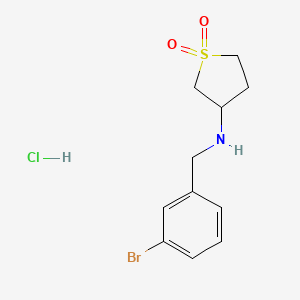
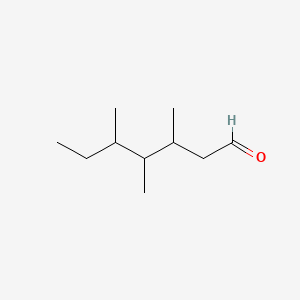
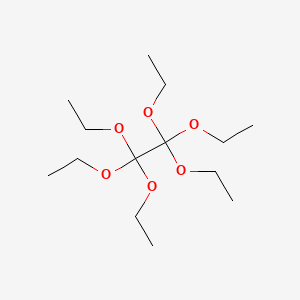
![6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one](/img/structure/B13799810.png)
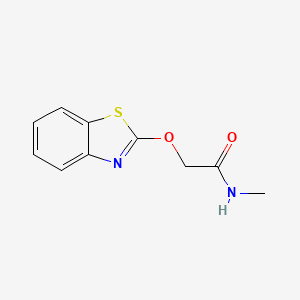

![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)
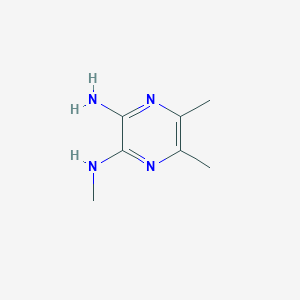
![6-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13799856.png)
![N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid](/img/structure/B13799860.png)
